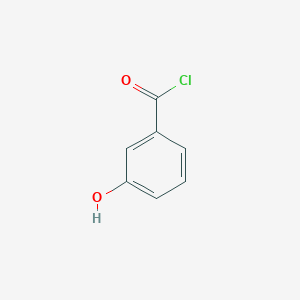

3-Hydroxybenzoyl chloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNWJUOJZVWDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513520 | |

| Record name | 3-Hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40812-76-8 | |

| Record name | 3-Hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Synthesis of 3-Hydroxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of 3-Hydroxybenzoyl chloride, a bifunctional organic compound of interest in synthetic chemistry and drug development. This guide summarizes its core physicochemical properties, discusses the inherent challenges in its synthesis due to its reactive nature, and outlines a representative synthetic protocol.

Core Physicochemical Properties

This compound (CAS No: 40812-76-8) is a derivative of benzoic acid containing both a reactive acyl chloride and a nucleophilic hydroxyl group.[1][2] This dual functionality dictates its chemical behavior and synthetic utility. Its properties are summarized below.

Identifiers and Molecular Characteristics

The fundamental molecular identifiers and structural properties are presented in the table below.

| Property | Value | Citation |

| CAS Number | 40812-76-8 | [1][2] |

| Molecular Formula | C₇H₅ClO₂ | [1][2] |

| Molecular Weight | 156.56 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CC(=CC(=C1)O)C(=O)Cl | [2] |

| InChI Key | DFNWJUOJZVWDRT-UHFFFAOYSA-N | [2] |

Computed Physicochemical Data

| Property | Computed Value | Citation |

| XLogP3 (Lipophilicity) | 2.5 | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 155.9978071 Da | [2] |

| Complexity | 136 | [2] |

Reactivity and Synthesis Challenges

The primary challenge in handling and synthesizing this compound lies in the competing reactivity of its two functional groups. The acyl chloride is a potent electrophile, making the molecule an excellent acylating agent.[3] However, the phenolic hydroxyl group is nucleophilic and can react with the acyl chloride of another molecule, leading to undesirable side reactions such as polymerization.[3]

This inherent instability means that the direct conversion of 3-hydroxybenzoic acid to the corresponding acyl chloride using standard chlorinating agents (e.g., thionyl chloride) is problematic.[3][4] To overcome this, a protection-deprotection strategy is the recommended approach in organic synthesis.[3][4]

References

3-Hydroxybenzoyl chloride CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzoyl chloride, a reactive acyl chloride, serves as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other bioactive molecules. Its chemical structure, featuring both a hydroxyl group and a highly reactive acyl chloride on a benzene (B151609) ring, allows for diverse chemical modifications, making it a versatile building block for medicinal chemists and researchers. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, reactivity, and applications in drug discovery.

Core Chemical Properties

CAS Number: 40812-76-8[1] Molecular Formula: C₇H₅ClO₂[1]

The presence of the electron-withdrawing acyl chloride group and the electron-donating hydroxyl group on the aromatic ring influences its reactivity and physicochemical properties.

| Property | Value | Reference |

| Molecular Weight | 156.57 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents like ethers, and chlorinated hydrocarbons. Reacts with protic solvents like water and alcohols. | Inferred from related compounds |

Synthesis of this compound

The primary method for the synthesis of this compound involves the chlorination of 3-hydroxybenzoic acid. This reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The hydroxyl group can be protected prior to chlorination to prevent unwanted side reactions, followed by a deprotection step.

Experimental Protocol: Synthesis from 3-Hydroxybenzoic Acid

This protocol is based on analogous preparations of similar hydroxybenzoyl chlorides.[2]

Materials:

-

3-Hydroxybenzoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous inert solvent (e.g., toluene, dichloromethane)

-

Anhydrous workup solvents (e.g., hexane)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 3-hydroxybenzoic acid in an excess of the anhydrous inert solvent.

-

Add a catalytic amount of anhydrous DMF to the suspension.

-

Slowly add thionyl chloride (or oxalyl chloride) dropwise to the stirred suspension at room temperature. An exothermic reaction may occur, which can be controlled with an ice bath.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable anhydrous solvent system (e.g., dichloromethane/hexane).

Caption: Synthesis of this compound from 3-hydroxybenzoic acid.

Reactivity and Chemical Transformations

The acyl chloride functional group of this compound is highly electrophilic and readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

-

Esterification: Reacts with alcohols to form the corresponding esters.

-

Amidation: Reacts with primary and secondary amines to form amides.

-

Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

-

Reaction with Hydrazines: Reacts with hydrazine (B178648) to form 3-hydroxybenzoylhydrazide, a key precursor for the synthesis of heterocyclic compounds like 1,3,4-oxadiazoles.

The hydroxyl group can also participate in reactions, and its reactivity can be modulated by the reaction conditions. For certain transformations, protection of the hydroxyl group may be necessary to achieve the desired selectivity.

Applications in Drug Discovery and Development

Hydroxybenzoyl moieties are present in a wide range of biologically active molecules. This compound serves as a valuable starting material for the synthesis of various pharmaceutical ingredients and research compounds.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of heterocyclic compounds known for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] this compound is a key precursor in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

The general synthetic route involves the initial reaction of this compound with hydrazine to form 3-hydroxybenzoylhydrazide. This intermediate is then cyclized with various reagents, such as carboxylic acids or their derivatives, in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), to yield the desired 1,3,4-oxadiazole.[4]

Caption: General synthesis of 1,3,4-oxadiazoles from this compound.

Precursor for Bioactive Molecules

The 3-hydroxybenzoyl scaffold is a feature in various molecules with demonstrated biological activity. For instance, derivatives of hydroxybenzoic acids have been investigated for their antioxidant, anticancer, and anti-inflammatory properties.[7] By providing a reactive handle for chemical elaboration, this compound facilitates the synthesis of libraries of compounds for screening and lead optimization in drug discovery programs.

Safety and Handling

As an acyl chloride, this compound is expected to be a corrosive and moisture-sensitive compound. The following safety precautions are based on the known hazards of similar chemicals like 3-chlorobenzoyl chloride and benzoyl chloride.[8]

| Hazard | Precaution |

| Corrosivity | Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |

| Moisture Sensitivity | Reacts with water and moisture to produce hydrochloric acid. Handle in a dry, inert atmosphere (e.g., under nitrogen or argon) and store in a tightly sealed container in a cool, dry place. |

| Inhalation Toxicity | May cause respiratory irritation. Use in a well-ventilated area or a chemical fume hood. |

| Reactivity | Reacts exothermically with water, alcohols, and amines. Avoid contact with incompatible materials. |

First Aid Measures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of medicinal chemistry and drug discovery. Its dual functionality allows for the construction of complex molecules with a wide range of biological activities. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.

References

- 1. This compound | C7H5ClO2 | CID 12940312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jchemrev.com [jchemrev.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Characteristics of 3-Hydroxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3-hydroxybenzoyl chloride, a key intermediate in organic synthesis. Due to a scarcity of publicly available experimental spectra for this specific compound, this document focuses on predicted spectral characteristics based on its chemical structure and data from analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

This compound is an acyl chloride derivative of benzoic acid, featuring a hydroxyl group at the meta position. Its reactivity is dominated by the electrophilic acyl chloride group, making it a valuable reagent for introducing the 3-hydroxybenzoyl moiety into various molecular scaffolds.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅ClO₂[1] |

| Molecular Weight | 156.56 g/mol [1] |

| CAS Number | 40812-76-8[1] |

Predicted Spectral Data

The following tables summarize the expected quantitative data for the NMR, IR, and Mass Spectra of this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing acyl chloride group and the electron-donating hydroxyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 1H | Ar-OH |

| ~7.8 - 8.0 | Doublet of doublets | 1H | Aromatic Proton (H-6) |

| ~7.6 - 7.8 | Triplet | 1H | Aromatic Proton (H-5) |

| ~7.3 - 7.5 | Doublet of doublets | 1H | Aromatic Proton (H-4) |

| ~7.1 - 7.3 | Triplet | 1H | Aromatic Proton (H-2) |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the carbon bearing the hydroxyl group.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C =O (Acyl Chloride) |

| ~155 - 158 | C -OH (Aromatic) |

| ~135 - 138 | C -COCl (Aromatic) |

| ~130 - 133 | Aromatic C H |

| ~122 - 125 | Aromatic C H |

| ~118 - 121 | Aromatic C H |

| ~115 - 118 | Aromatic C H |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl and hydroxyl functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H Stretch (Phenolic) |

| ~3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| ~1770 - 1810 | Strong | C=O Stretch (Acyl Chloride)[2] |

| ~1600, ~1475 | Medium to Strong | C=C Stretch (Aromatic Ring) |

| ~1200 - 1300 | Strong | C-O Stretch (Phenolic) |

| ~800 - 900 | Medium | C-Cl Stretch |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to produce a molecular ion peak, along with characteristic fragment ions resulting from the loss of chlorine and the carbonyl group.

| Predicted m/z | Relative Intensity | Assignment |

| 156/158 | High | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes) |

| 121 | Medium | [M-Cl]⁺ |

| 93 | High | [M-COCl]⁺ |

| 65 | Medium | [C₅H₅]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectral data for this compound.

NMR Spectroscopy

3.1.1. Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

3.1.2. Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

Typical parameters: pulse angle of 45-90 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

3.2.2. Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid in a volatile solvent like methylene (B1212753) chloride.[3]

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

3.2.3. Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Place the prepared sample (ATR or thin film on a salt plate) into the sample compartment.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal or clean salt plate and subtract it from the sample spectrum.

Mass Spectrometry

3.3.1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent such as methanol (B129727) or acetonitrile.

3.3.2. Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer equipped with an electron ionization source, often coupled with a Gas Chromatograph (GC-MS).

-

Introduce the sample into the ion source.

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for NMR spectral acquisition.

Caption: Workflow for IR spectral acquisition using ATR.

Caption: Workflow for Mass Spectrometry analysis via EI.

References

Navigating the Stability of 3-Hydroxybenzoyl Chloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the shelf life and optimal storage conditions for 3-Hydroxybenzoyl chloride, a crucial reagent for researchers, scientists, and professionals in drug development. This document outlines the compound's stability profile, provides detailed experimental protocols for stability assessment, and illustrates key handling and reaction pathways.

Understanding the Stability of this compound

This compound is a reactive acyl chloride that is highly susceptible to hydrolysis. Its shelf life is critically dependent on storage conditions, primarily the exclusion of atmospheric moisture. While specific quantitative shelf-life data is not extensively published and is highly dependent on the purity and handling of a specific batch, a general understanding of its stability can be summarized. The primary degradation pathway is the hydrolysis of the acyl chloride group to the corresponding carboxylic acid, 3-hydroxybenzoic acid, with the concomitant release of hydrogen chloride gas.

Table 1: Recommended Storage Conditions and Expected Stability of this compound

| Parameter | Recommended Condition | Rationale | Expected Stability Outcome |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential decomposition reactions. | Prolonged shelf life compared to room temperature storage. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen. | Significantly minimizes hydrolysis and potential oxidation. |

| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap | Protects from moisture ingress and light. PTFE liner provides chemical resistance. | Maintains integrity of the compound by preventing degradation from external factors. |

| Handling | In a glovebox or under a continuous stream of inert gas | Minimizes exposure to atmospheric moisture during use. | Preserves the purity of the reagent for use in sensitive reactions. |

Table 2: Factors Influencing the Degradation of this compound

| Factor | Impact on Stability | Primary Degradation Product |

| Moisture | High | Rapid hydrolysis of the acyl chloride. |

| Elevated Temperature | Moderate | Can accelerate the rate of degradation. |

| Light | Low to Moderate | May promote gradual decomposition over long-term storage. |

| Incompatible Materials | High | Reacts with alcohols, amines, and strong bases. |

Experimental Protocols for Stability Assessment

To determine the shelf life and assess the stability of a given batch of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Protocol 1: HPLC Method for Stability Testing of this compound

This protocol outlines a reverse-phase HPLC method to separate and quantify this compound from its primary degradant, 3-hydroxybenzoic acid.

1. Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable acid for pH adjustment)

-

Reference standards for this compound and 3-hydroxybenzoic acid

-

Anhydrous solvent for sample preparation (e.g., anhydrous acetonitrile)

2. Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 20% acetonitrile and ramp up to 80% over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

3. Sample Preparation:

-

All sample manipulations should be performed in a dry, inert atmosphere (e.g., a glovebox).

-

Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).

-

Prepare a stock solution of the reference standard for 3-hydroxybenzoic acid in acetonitrile.

-

Create a mixed standard solution containing both compounds to verify peak separation and resolution.

-

For stability samples, accurately weigh a portion of the this compound stored under the test conditions and dissolve it in a known volume of anhydrous acetonitrile.

4. Data Analysis:

-

The percentage of this compound remaining at each time point is calculated by comparing its peak area to the initial peak area (time zero).

-

The increase in the peak area of 3-hydroxybenzoic acid can be used to monitor the extent of degradation.

Protocol 2: Accelerated Stability Study

This protocol describes an accelerated stability study to predict the long-term stability of this compound.

1. Study Design:

-

Store aliquots of a single batch of this compound under various stress conditions in tightly sealed vials under an inert atmosphere.

-

Temperature Conditions: 25°C/60% Relative Humidity (RH), 40°C/75% RH.

-

Time Points: 0, 1, 3, and 6 months.

2. Procedure:

-

At each time point, remove a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening in an inert atmosphere.

-

Prepare a sample for HPLC analysis according to Protocol 1.

-

Analyze the sample by HPLC to determine the concentration of this compound and 3-hydroxybenzoic acid.

3. Evaluation:

-

Plot the percentage of remaining this compound against time for each condition.

-

The data from the accelerated conditions can be used to model the degradation kinetics and estimate the shelf life at the recommended storage temperature (2-8°C).

Visualizing Workflows and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Caption: Workflow for handling moisture-sensitive this compound.

Caption: General acylation reaction using this compound.

Synthesis of 3-Hydroxybenzoyl chloride from 3-hydroxybenzoic acid

Abstract: This technical guide provides an in-depth overview of the synthetic pathway for producing 3-hydroxybenzoyl chloride from 3-hydroxybenzoic acid. Due to the reactivity of the phenolic hydroxyl group, a direct conversion is not feasible. Therefore, this document details a robust two-step process involving the protection of the hydroxyl group via acetylation, followed by the conversion of the resulting 3-acetoxybenzoic acid to 3-acetoxybenzoyl chloride. The guide includes detailed experimental protocols, quantitative data, reaction mechanisms, and essential safety information. The challenges and considerations for the deprotection of the acetyl group to yield the target compound, this compound, are also discussed. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of pharmaceuticals and other fine chemicals. Its bifunctional nature, possessing both a reactive acyl chloride and a nucleophilic hydroxyl group, makes it a versatile building block. However, the synthesis of this compound is complicated by the presence of the phenolic hydroxyl group, which can react with common chlorinating agents. To circumvent this issue, a protection-deprotection strategy is employed. The most common and efficient approach involves the acetylation of the hydroxyl group of 3-hydroxybenzoic acid, followed by the chlorination of the carboxylic acid moiety. The resulting 3-acetoxybenzoyl chloride is a more stable and synthetically useful intermediate.

This guide will provide a comprehensive overview of this synthetic route, with a focus on practical experimental procedures and relevant data.

Overall Synthetic Strategy

The synthesis of this compound from 3-hydroxybenzoic acid is a multi-step process that can be summarized as follows:

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group of 3-hydroxybenzoic acid is protected as an acetate (B1210297) ester to prevent its reaction with the chlorinating agent in the subsequent step. This is typically achieved by reacting 3-hydroxybenzoic acid with acetic anhydride.

-

Formation of the Acyl Chloride: The carboxylic acid group of 3-acetoxybenzoic acid is then converted to an acyl chloride using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This yields the stable intermediate, 3-acetoxybenzoyl chloride.

-

Deprotection of the Hydroxyl Group (Optional and Challenging): The final step, if this compound is the desired end product, is the selective removal of the acetyl protecting group. This step is challenging due to the high reactivity of the acyl chloride functional group, which is prone to hydrolysis. In many synthetic applications, 3-acetoxybenzoyl chloride is used directly, and the deprotection is carried out at a later stage in the overall synthetic sequence.

Data Presentation

Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 3-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | White crystalline powder | 201-204 | - | 99-06-9 |

| 3-Acetoxybenzoic Acid | C₉H₈O₄ | 180.16 | White solid | 130-133 | - | 6304-89-8 |

| 3-Acetoxybenzoyl Chloride | C₉H₇ClO₃ | 198.60 | Liquid | - | - | 16446-73-4[1] |

| This compound | C₇H₅ClO₂ | 156.57 | - | - | - | 40812-76-8[2][3] |

Reaction Conditions and Yields

| Reaction Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Acetylation | 3-Hydroxybenzoic Acid | Acetic Anhydride, cat. H₂SO₄ | None | 50-60 | 15 min | >90 |

| Chlorination (Method A) | 3-Acetoxybenzoic Acid | Thionyl Chloride (SOCl₂) | Toluene or neat | Reflux (approx. 77) | 1-4 h | ~98[4] |

| Chlorination (Method B) | 3-Acetoxybenzoic Acid | Oxalyl Chloride ((COCl)₂), cat. DMF | Dichloromethane (DCM) | Room Temperature | < 1 h | High |

Experimental Protocols

Step 1: Synthesis of 3-Acetoxybenzoic Acid

This procedure is adapted from a similar synthesis of 4-acetoxybenzoic acid[5].

Materials:

-

3-Hydroxybenzoic acid

-

Acetic anhydride

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol

-

Deionized water

Procedure:

-

In a conical flask, combine 10.0 g of dry 3-hydroxybenzoic acid with 15 mL of acetic anhydride.

-

Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

-

Gently swirl the flask to ensure thorough mixing.

-

Warm the mixture on a water bath to approximately 50-60°C for 15 minutes, with occasional stirring.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly add 150 mL of cold deionized water to the flask with stirring to precipitate the product and hydrolyze the excess acetic anhydride.

-

Collect the solid precipitate by vacuum filtration and wash it with cold deionized water.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure 3-acetoxybenzoic acid as white needle-like crystals.

-

Dry the product in a desiccator.

Step 2: Synthesis of 3-Acetoxybenzoyl Chloride

Two common methods for this conversion are provided below.

Materials:

-

3-Acetoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), place 10.0 g of dry 3-acetoxybenzoic acid.

-

Add 20 mL of thionyl chloride (an excess). Toluene can be used as a solvent if desired[4].

-

Heat the mixture to reflux (approximately 77°C for neat thionyl chloride) for 1-4 hours. The reaction is complete when the evolution of gas ceases.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 3-acetoxybenzoyl chloride can be purified by fractional distillation under high vacuum[6].

This method is often preferred for its milder reaction conditions.

Materials:

-

3-Acetoxybenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen), dissolve 10.0 g of 3-acetoxybenzoic acid in 100 mL of anhydrous DCM in a round-bottom flask.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Slowly add a slight excess of oxalyl chloride (e.g., 1.1-1.2 equivalents) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature. The reaction is typically complete in under an hour, as indicated by the cessation of gas evolution (CO and CO₂).

-

The resulting solution of 3-acetoxybenzoyl chloride in DCM can often be used directly in subsequent reactions. Alternatively, the solvent can be removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Step 3: Synthesis of this compound (Considerations)

The direct isolation of this compound is challenging due to its instability. The acyl chloride is highly susceptible to hydrolysis and polymerization. If required, a potential approach would be the low-temperature hydrolysis of the acetyl group of 3-acetoxybenzoyl chloride under strictly anhydrous acidic conditions. However, this is not a standard or well-documented procedure and would require significant optimization.

For most synthetic purposes, it is advisable to use 3-acetoxybenzoyl chloride as the acylating agent and perform the deprotection of the hydroxyl group on the final, more stable product.

Mandatory Visualizations

Reaction Pathway

Caption: Overall synthetic pathway for this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis of 3-acetoxybenzoyl chloride.

Mechanism of Chlorination with Thionyl Chloride

Caption: Simplified mechanism for the reaction of a carboxylic acid with thionyl chloride.

Mechanism of Chlorination with Oxalyl Chloride and DMF

Caption: Catalytic cycle for the formation of an acid chloride using oxalyl chloride and DMF.

Safety Precautions

The synthesis of this compound and its intermediates involves the use of hazardous chemicals. It is imperative that all procedures are carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is worn at all times.

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic[7]. It reacts violently with water, releasing toxic gases (HCl and SO₂)[8][9]. It can cause severe burns to the skin, eyes, and respiratory tract[8]. Handle with extreme care under anhydrous conditions.

-

Oxalyl Chloride ((COCl)₂): Corrosive and toxic if inhaled. It also reacts with water to produce toxic gases. It is a lachrymator.

-

Acetic Anhydride: Corrosive and a lachrymator. Causes burns upon contact.

-

Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe burns.

Always have appropriate spill kits and emergency procedures in place when working with these reagents.

Conclusion

The synthesis of this compound is effectively achieved through a two-step process involving the protection of the hydroxyl group of 3-hydroxybenzoic acid as an acetate ester, followed by the conversion of the carboxylic acid to an acyl chloride. The resulting 3-acetoxybenzoyl chloride is a stable and versatile intermediate that can be used in a wide range of synthetic applications. While the direct isolation of this compound is challenging due to its instability, the use of its protected form provides a practical and efficient route for the introduction of the 3-hydroxybenzoyl moiety into target molecules. Researchers should exercise caution and adhere to strict safety protocols when handling the hazardous reagents involved in this synthesis.

References

- 1. 3-(Acetoxy)benzoyl chloride 97 16446-73-4 [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C7H5ClO2 | CID 12940312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105967986A - 3-hydroxyacetophenone synthesis method - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US6051732A - Process for the preparation of 3-acetoxy-2-methylbenzoyl chloride - Google Patents [patents.google.com]

- 7. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fishersci.com [fishersci.com]

- 9. westliberty.edu [westliberty.edu]

Solubility of 3-Hydroxybenzoyl Chloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-hydroxybenzoyl chloride in various organic solvents. Due to the compound's reactivity, particularly its susceptibility to hydrolysis and alcoholysis, this guide emphasizes qualitative solubility in aprotic solvents and provides detailed experimental protocols for its safe handling and determination of solubility. This document is intended for professionals in research, and drug development who require a thorough understanding of this reagent's behavior in solution.

Physicochemical Properties of this compound

This compound is a bifunctional organic molecule containing both a reactive acyl chloride group and a phenolic hydroxyl group. These functional groups dictate its solubility and reactivity profile.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClO₂ | [1] |

| Molecular Weight | 156.57 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available |

Qualitative Solubility Profile

Inference from Structurally Similar Compounds:

-

Benzoyl Chloride: This related acyl chloride is miscible with or soluble in a wide range of aprotic organic solvents, including ether, chloroform, benzene, and carbon disulfide.[2][3] It reacts with protic solvents like water and alcohols.[2][4]

-

3-Hydroxybenzoic Acid: The parent carboxylic acid is soluble in polar organic solvents such as ethanol, acetone, and ether.[5]

Based on these analogs, this compound is expected to be soluble in a variety of aprotic organic solvents, particularly those that can engage in dipole-dipole interactions and hydrogen bonding with the hydroxyl group. Its reactivity with protic solvents will lead to decomposition rather than simple dissolution.

Table of Expected Qualitative Solubility:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale and Reactivity |

| Aprotic Polar | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, N,N-Dimethylformamide (DMF) | Soluble to Highly Soluble | The polar nature of these solvents is expected to effectively solvate the polar functional groups of this compound. These are generally good solvents for reactions involving acyl chlorides, provided they are anhydrous. |

| Aprotic Nonpolar | Benzene, Toluene (B28343), Hexane (B92381) | Soluble to Sparingly Soluble | Benzene and toluene are likely to be effective solvents due to the aromatic nature of the solute.[2] Solubility in aliphatic hydrocarbons like hexane is expected to be lower. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | These are common, inert solvents for reactions with acyl chlorides. |

| Ethers | Diethyl ether, Dioxane | Soluble | Ethers are good general solvents for many organic compounds and are compatible with the acyl chloride functionality.[2][3] |

| Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive (Not Soluble) | This compound will react with water to form 3-hydroxybenzoic acid and hydrochloric acid.[6][7] It will react with alcohols to form the corresponding esters.[4] |

Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, a carefully designed experimental protocol is necessary to determine its solubility in a given organic solvent. The following method is a general guideline that can be adapted for specific laboratory conditions.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selected anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Small, dry, sealable glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance

-

Inert gas supply (e.g., nitrogen or argon)

-

Syringes and needles

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to exclude moisture. The selected solvent must be anhydrous.

-

Initial Qualitative Assessment:

-

To a dry vial containing a small magnetic stir bar, add approximately 1 mL of the anhydrous solvent.

-

While stirring under an inert atmosphere, add a small, accurately weighed amount (e.g., 5-10 mg) of this compound.

-

Observe for complete dissolution at room temperature. If it dissolves, the compound is considered soluble.

-

-

Semi-Quantitative Determination (Gravimetric Method):

-

If the compound is soluble in the initial assessment, continue to add accurately weighed portions of this compound to the stirred solution at a constant temperature until a saturated solution is formed (i.e., solid material remains undissolved for an extended period).

-

Allow the saturated solution to equilibrate with the excess solid for at least one hour with continuous stirring.

-

Carefully stop stirring and allow the excess solid to settle.

-

Using a syringe with a filter attachment, withdraw a known volume of the clear supernatant.

-

Transfer the supernatant to a pre-weighed, dry vial.

-

Evaporate the solvent under a stream of inert gas or under vacuum at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the solid residue.

-

The mass of the dissolved solid can be calculated, and the solubility can be expressed in g/L or mol/L.

-

-

Safety Precautions:

-

This compound is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Take extreme care to avoid contact with moisture.

-

Factors Influencing Solubility and Reactivity

The interplay between the structural features of this compound and the properties of the solvent governs its solubility and stability in solution.

References

- 1. This compound | C7H5ClO2 | CID 12940312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BENZOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 3. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

The Dual Reactivity of 3-Hydroxybenzoyl Chloride: A Technical Guide to its Acylation Mechanisms

For Immediate Release

This technical guide provides a comprehensive analysis of the acylation mechanisms involving 3-hydroxybenzoyl chloride. The inherent bifunctionality of this reagent, possessing both a highly reactive acyl chloride and a nucleophilic phenolic hydroxyl group, presents unique challenges and opportunities in organic synthesis. This document outlines the primary reaction pathways, addresses the critical issue of self-reactivity, and provides detailed experimental protocols for achieving selective acylation.

Core Concepts: The Challenge of Bifunctionality

This compound is a challenging reagent due to its trifunctional nature. The acyl chloride is a potent electrophile, while the phenolic hydroxyl group is nucleophilic. This duality can lead to rapid self-esterification or polymerization, making the compound difficult to isolate and handle. Consequently, direct acylation using unprotected this compound is often avoided in favor of a protection-acylation-deprotection strategy.

Primary Acylation Mechanisms

Two principal mechanisms are relevant for the acylation of substrates using this compound: the Schotten-Baumann reaction for O- and N-acylation, and the Friedel-Crafts reaction for C-acylation of aromatic substrates.

Schotten-Baumann Acylation: A Base-Mediated Pathway

The Schotten-Baumann reaction is a widely used method for acylating alcohols, phenols, and amines with acyl chlorides in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The primary challenge in using this compound under these conditions is the competing self-reaction. The phenoxide of one molecule of this compound can attack the acyl chloride of another, leading to oligomers or polymers.

Reaction Pathway: Schotten-Baumann Acylation

Caption: General workflow for Schotten-Baumann acylation.

Friedel-Crafts Acylation: Lewis Acid Catalysis

Friedel-Crafts acylation enables the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring. This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). When using this compound, several challenges arise:

-

Catalyst Deactivation: The Lewis acid can complex with the lone pairs of the hydroxyl's oxygen atom, deactivating the catalyst and the acylating agent.

-

Competing O-acylation: With phenolic substrates, competitive O-acylation can occur, forming a phenolic ester instead of the desired C-acylated hydroxy aryl ketone.[1]

-

Fries Rearrangement: The O-acylated product can rearrange to the C-acylated isomer under Friedel-Crafts conditions.

Due to these complexities, a protecting group strategy is often employed.

Reaction Pathway: Friedel-Crafts Acylation

Caption: General workflow for Friedel-Crafts acylation.

The Protective Group Strategy: A Practical Approach

To circumvent the challenges of self-reactivity, a two-step protection-acylation-deprotection strategy is the most reliable method for utilizing this compound's acylating potential. The acetyl group is a suitable choice for protecting the phenolic hydroxyl group due to its ease of introduction and mild removal conditions.

Experimental Workflow: Protected Acylation Strategy

Caption: Workflow for acylation using a protected intermediate.

Experimental Protocols

The following protocols are adapted from established methodologies for the acylation of phenols and provide a framework for reactions involving this compound, with an emphasis on the protective group strategy.

Protocol: Synthesis of 3-Acetoxybenzoyl Chloride

This protocol outlines the formation of the protected acyl chloride from the corresponding protected carboxylic acid.

| Parameter | Value/Reagent |

| Starting Material | 3-Acetoxybenzoic Acid (1 equivalent) |

| Chlorinating Agent | Thionyl chloride (1.5 equivalents) |

| Solvent | Anhydrous Toluene (B28343) |

| Catalyst | DMF (catalytic amount) |

| Temperature | Reflux |

| Reaction Time | 2-3 hours (or until gas evolution ceases) |

| Work-up | Distillation of excess thionyl chloride and toluene under reduced pressure. The crude product is typically used immediately. |

Protocol: Schotten-Baumann Acylation of a Phenol with Protected 3-Acetoxybenzoyl Chloride

This procedure describes the base-mediated acylation of a target phenol.

| Parameter | Value/Reagent |

| Substrate | Target Phenol (1 equivalent) |

| Acylating Agent | 3-Acetoxybenzoyl chloride (1.1 equivalents) |

| Base | 10% Aqueous NaOH solution |

| Solvent | Dichloromethane (DCM) or Diethyl ether |

| Temperature | 0°C to room temperature |

| Reaction Time | 1-3 hours |

| Work-up | 1. Separate organic layer. 2. Wash with water and brine. 3. Dry over anhydrous magnesium sulfate. 4. Evaporate solvent. |

Data Summary

Quantitative data for acylation reactions using unprotected this compound is scarce due to its instability. The following table summarizes typical yields for related acylation reactions, highlighting the efficiency of the protective group strategy.

| Acylating Agent | Substrate | Reaction Type | Yield (%) | Reference |

| 3-Acetoxy-4-methoxybenzoyl chloride | Various phenols | Schotten-Baumann | High (not specified) | BenchChem |

| Benzoyl chloride | Phenol | Schotten-Baumann | High (not specified) | General Literature |

| Acetic anhydride | Phenol (with ZSM-5 catalyst) | Friedel-Crafts (C-acylation) | p-hydroxyacetophenone: ~20% | [2] |

Conclusion

The effective use of this compound as an acylating agent hinges on mitigating the reactivity of its phenolic hydroxyl group. While direct acylation is mechanistically plausible via Schotten-Baumann or Friedel-Crafts pathways, the propensity for self-reaction makes these routes synthetically challenging. The recommended and most practical approach involves a protection-acylation-deprotection sequence. This strategy allows for controlled and high-yielding synthesis of 3-hydroxybenzoyl esters and ketones, which are valuable intermediates in pharmaceutical and materials science research. Future research may focus on the development of novel catalysts or reaction conditions that allow for the selective direct acylation of this versatile bifunctional reagent.

References

The Bifunctional Reactivity of 3-Hydroxybenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzoyl chloride is a bifunctional organic compound that presents both opportunities and challenges in synthetic chemistry. Possessing a highly electrophilic acyl chloride group and a nucleophilic phenolic hydroxyl group on the same aromatic ring, its reactivity is a delicate interplay of these two functionalities. This technical guide provides an in-depth analysis of the reactivity of the hydroxyl group in this compound, offering insights into its acidity, nucleophilicity, and its influence on the aromatic system's susceptibility to electrophilic attack. Understanding these characteristics is paramount for its effective utilization as a building block in the synthesis of pharmaceuticals and other complex organic molecules.

Core Reactivity of the Hydroxyl Group

The phenolic hydroxyl group in this compound imparts significant reactivity to the molecule, primarily governed by its acidity and nucleophilicity. The presence of the electron-withdrawing acyl chloride group at the meta position has a profound impact on these properties.

Acidity of the Phenolic Hydroxyl Group

| Compound | Functional Group | pKa |

| Phenol | -OH | ~10 |

| 3-Hydroxybenzoic Acid | Phenolic -OH | 4.06[1] |

| This compound (Estimated) | Phenolic -OH | < 4.06 |

Table 1: Comparison of pKa values for the phenolic hydroxyl group.

This enhanced acidity means that relatively weak bases can deprotonate the hydroxyl group, forming a phenoxide. This is a critical consideration in reaction design, as the phenoxide is a potent nucleophile.

Nucleophilicity and Competing Reactions

The lone pairs on the hydroxyl oxygen make it a nucleophilic center. This nucleophilicity is in direct competition with the high electrophilicity of the acyl chloride group. This intramolecular competition can lead to self-reaction or polymerization, especially under basic conditions or at elevated temperatures. Consequently, for many synthetic transformations targeting other parts of the molecule, protection of the hydroxyl group is a common and often necessary strategy.[2]

Reactions Involving the Hydroxyl Group

Etherification (O-Alkylation)

The formation of an ether from the hydroxyl group of this compound is a key transformation. The Williamson ether synthesis is a general and widely applicable method for this purpose.[3] However, the direct application of this method to this compound is challenging due to the reactivity of the acyl chloride with the basic conditions typically employed.

General Protocol for Williamson Ether Synthesis (Adapted for a Protected Substrate):

A more practical approach involves the protection of the acyl chloride function, for instance, by converting it to a less reactive ester, followed by etherification and subsequent regeneration of the acyl chloride. However, a direct, albeit likely low-yielding, approach would necessitate carefully controlled conditions.

Hypothetical Direct Etherification Protocol:

-

Deprotonation: The this compound would be treated with a non-nucleophilic base (e.g., a hindered base like 2,6-di-tert-butylpyridine) at low temperature to generate the phenoxide in situ.

-

Alkylation: The alkylating agent (e.g., a primary alkyl halide) is then added to the reaction mixture.

-

Work-up: Aqueous work-up would be required to remove salts and any remaining base.

Due to the high probability of side reactions with the acyl chloride, a protecting group strategy is strongly recommended for efficient ether synthesis.[4]

Esterification (O-Acylation)

The hydroxyl group can react with another acylating agent to form an ester. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. Again, the challenge lies in achieving selective O-acylation without the acyl chloride group of another this compound molecule acting as the acylating agent, leading to polymerization.

Electrophilic Aromatic Substitution

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution. The regiochemical outcome of such reactions is determined by the directing effects of the two existing substituents: the hydroxyl group and the acyl chloride group.

-

Hydroxyl Group (-OH): An activating, ortho, para-director.[5]

-

Acyl Chloride Group (-COCl): A deactivating, meta-director.[5]

The powerful activating and ortho, para-directing effect of the hydroxyl group typically dominates the deactivating and meta-directing effect of the acyl chloride. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the hydroxyl group.

Halogenation

Halogenation (e.g., bromination or chlorination) of this compound is anticipated to yield a mixture of products where the halogen is introduced at the 2-, 4-, and 6-positions (relative to the acyl chloride at position 1).

General Protocol for Bromination of a Phenolic Acid (for reference):

A general procedure for the bromination of a related compound, p-hydroxybenzoic acid, involves dissolving the acid in a suitable solvent and treating it with bromine.[6] A similar approach could be adapted for this compound, likely with a Lewis acid catalyst, though careful temperature control would be necessary to manage the reactivity.

-

Dissolution: Dissolve this compound in a suitable inert solvent (e.g., dichloromethane).

-

Catalyst: Add a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).

-

Bromination: Add a solution of bromine in the same solvent dropwise at a controlled temperature.

-

Work-up: Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) and perform an aqueous work-up.

| Reactant | Reagents | Major Products (Predicted) |

| This compound | Br₂, FeCl₃ | 2-Bromo-3-hydroxybenzoyl chloride, 4-Bromo-3-hydroxybenzoyl chloride, 6-Bromo-3-hydroxybenzoyl chloride |

| This compound | Cl₂, FeCl₃ | 2-Chloro-3-hydroxybenzoyl chloride, 4-Chloro-3-hydroxybenzoyl chloride, 6-Chloro-3-hydroxybenzoyl chloride |

Table 2: Predicted outcomes of halogenation reactions.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. As with halogenation, the hydroxyl group will direct the incoming nitro group to the ortho and para positions.

General Protocol for Nitration of a Phenolic Acid (for reference):

The nitration of m-hydroxybenzoic acid can be achieved using fuming nitric acid in a solvent like nitrobenzene (B124822) at a controlled temperature.[7] A similar protocol could be envisioned for this compound.

-

Dissolution: Dissolve this compound in a suitable solvent (e.g., nitrobenzene or glacial acetic acid).

-

Nitrating Agent: Cool the solution and slowly add a nitrating mixture (e.g., fuming nitric acid in the same solvent).

-

Reaction: Maintain the reaction at a controlled temperature (e.g., 35-40°C).

-

Work-up: Pour the reaction mixture onto ice and isolate the product by filtration.

| Reactant | Reagents | Major Products (Predicted) |

| This compound | Fuming HNO₃ | 2-Nitro-3-hydroxybenzoyl chloride, 4-Nitro-3-hydroxybenzoyl chloride, 6-Nitro-3-hydroxybenzoyl chloride |

Table 3: Predicted outcomes of the nitration reaction.

Conclusion

The reactivity of the hydroxyl group in this compound is a defining feature of the molecule's chemistry. Its acidity and nucleophilicity present both synthetic utility and the challenge of competing intramolecular reactivity with the highly electrophilic acyl chloride group. For many transformations, a protecting group strategy for the hydroxyl function is the most prudent approach to ensure clean and high-yielding reactions. In electrophilic aromatic substitution, the hydroxyl group's powerful activating and ortho, para-directing effects dominate, guiding the regiochemical outcome. A thorough understanding of these principles is essential for leveraging this compound as a versatile intermediate in the synthesis of complex molecules for drug discovery and other applications. Researchers should proceed with the understanding that direct transformations of the unprotected molecule may require significant optimization to manage the competing reaction pathways.

References

- 1. 3-Hydroxybenzoic acid | 99-06-9 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. grokipedia.com [grokipedia.com]

- 6. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Core Chemical Reactions of 3-Hydroxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybenzoyl chloride is a bifunctional molecule possessing both a reactive acyl chloride and a nucleophilic hydroxyl group. This duality makes it a valuable, yet challenging, intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its utility is primarily derived from the electrophilic nature of the acyl chloride, which readily undergoes nucleophilic acyl substitution. However, the presence of the phenolic hydroxyl group introduces competing reaction pathways, most notably intermolecular esterification leading to polymerization. This guide provides a comprehensive overview of the key chemical reactions of this compound, detailing experimental considerations, and presenting logical workflows for its synthesis and use.

Introduction: The Challenge of Dual Reactivity

This compound's reactivity is dominated by the electrophilic carbonyl carbon of the acyl chloride functional group. This site is susceptible to attack by a wide range of nucleophiles. Concurrently, the lone pairs on the phenolic oxygen atom render it nucleophilic, capable of attacking an electrophile. This inherent dual reactivity is the central challenge in the chemistry of this compound, as the hydroxyl group of one molecule can react with the acyl chloride of another, leading to the formation of polyester (B1180765) chains.[1] This instability necessitates careful consideration of reaction conditions and often requires the use of protective group strategies or in-situ generation.

Synthesis of this compound

The direct conversion of 3-hydroxybenzoic acid to this compound using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride is often complicated by the presence of the unprotected hydroxyl group, which can lead to side reactions and polymerization.[2] Therefore, two primary strategies are employed for its synthesis: direct chlorination under controlled conditions and a protection-deprotection approach.

Direct Chlorination of 3-Hydroxybenzoic Acid

While challenging, direct chlorination can be achieved. A patented process suggests a method for the preparation of this compound, although specific details regarding yield and purification are not fully disclosed in publicly available abstracts.[3] The key to this approach is the careful control of reaction temperature and the use of a suitable solvent system to minimize side reactions.

Illustrative Experimental Protocol: Direct Chlorination

This protocol is based on general methods for the synthesis of hydroxybenzoyl chlorides and should be optimized for specific applications.

-

To a flame-dried, three-necked flask equipped with a reflux condenser and a gas trap, add 3-hydroxybenzoic acid (1.0 eq.).

-

Add a suitable solvent (e.g., anhydrous toluene (B28343) or dichloromethane).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension at a controlled temperature (e.g., 0-10 °C).

-

After the addition is complete, the reaction mixture is slowly warmed and then refluxed until the evolution of HCl and SO₂ gas ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield crude this compound, which should be used immediately in the subsequent reaction step.

Synthesis via a Protection-Deprotection Strategy

A more robust and generally applicable method involves the protection of the hydroxyl group prior to chlorination, followed by deprotection. Silyl ethers are commonly used protecting groups for hydroxyl functionalities as they are stable under the conditions required for acyl chloride formation and can be selectively removed.[1]

Logical Workflow for Protection-Deprotection Synthesis

Key Chemical Reactions

The primary utility of this compound lies in its ability to act as an acylating agent in various nucleophilic substitution reactions.

Esterification

This compound reacts with alcohols to form the corresponding 3-hydroxybenzoate esters. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

General Reaction Mechanism: Esterification

Illustrative Experimental Protocol: Esterification

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.).

-

Cool the solution to 0 °C.

-

Slowly add a solution of freshly prepared this compound (1.1 eq.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction is quenched with water, and the organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be purified by column chromatography or recrystallization.

Table 1: Representative Data for Esterification Reactions of Hydroxybenzoyl Chlorides

| Alcohol (R-OH) | Base | Solvent | Reaction Time (h) | Illustrative Yield (%) |

| Methanol | Pyridine | CH₂Cl₂ | 2 | ~85-95 |

| Ethanol | Triethylamine | THF | 3 | ~80-90 |

| Isopropanol | Triethylamine | CH₂Cl₂ | 4-6 | ~70-85 |

| Phenol | Pyridine | Toluene | 5 | ~75-88 |

Note: Data is illustrative and based on general procedures for hydroxybenzoyl chlorides. Actual yields may vary for this compound.

Amidation

The reaction of this compound with primary or secondary amines yields 3-hydroxybenzamides. Typically, two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the liberated HCl. Alternatively, one equivalent of the amine can be used in the presence of an auxiliary non-nucleophilic base.

General Reaction Mechanism: Amidation

Illustrative Experimental Protocol: Amidation

-

Dissolve the amine (2.0 eq.) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF) in a flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of freshly prepared this compound (1.0 eq.) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

The reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude amide can be purified by recrystallization or column chromatography.

Table 2: Representative Data for Amidation Reactions of Hydroxybenzoyl Chlorides

| Amine (R₂NH) | Base | Solvent | Reaction Time (h) | Illustrative Yield (%) | | :--- | :--- | :--- | :--- | | Aniline | Excess Aniline | CH₂Cl₂ | 1-2 | ~90-98 | | Benzylamine | Triethylamine | THF | 2 | ~88-96 | | Diethylamine | Triethylamine | CH₂Cl₂ | 3-4 | ~85-95 | | Morpholine | Excess Morpholine | Dioxane | 2-3 | ~90-97 |

Note: Data is illustrative and based on general procedures for hydroxybenzoyl chlorides. Actual yields may vary for this compound.

Friedel-Crafts Acylation

This compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 3-hydroxybenzophenone (B44150) derivatives. However, the presence of the hydroxyl group can complicate the reaction by complexing with the Lewis acid. Therefore, a protected form of this compound is often preferred for this reaction.

General Reaction Mechanism: Friedel-Crafts Acylation

Illustrative Experimental Protocol: Friedel-Crafts Acylation (with protected acyl chloride)

-

To a suspension of anhydrous aluminum chloride (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add the aromatic substrate (1.0 eq.).

-

Slowly add a solution of a protected this compound (e.g., 3-(trimethylsilyloxy)benzoyl chloride) (1.1 eq.) in the same solvent.

-

The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. It may require heating to drive the reaction to completion.

-

The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

After filtration and solvent removal, the crude product is subjected to a deprotection step to reveal the hydroxyl group.

-

The final product is purified by column chromatography or recrystallization.

Table 3: Representative Data for Friedel-Crafts Acylation with Protected Hydroxybenzoyl Chlorides

| Arene | Lewis Acid | Solvent | Reaction Temp (°C) | Illustrative Yield (%) |

| Benzene | AlCl₃ | CH₂Cl₂ | 0 to rt | ~70-85 |

| Toluene | AlCl₃ | 1,2-Dichloroethane | 0 to 50 | ~65-80 |

| Anisole | AlCl₃ | CH₂Cl₂ | 0 | ~75-90 |

| Naphthalene | AlCl₃ | 1,2-Dichloroethane | rt | ~60-75 |

Note: Data is illustrative and based on general procedures for protected hydroxybenzoyl chlorides. Actual yields will depend on the protecting group and deprotection efficiency.

Competing Reaction: Polymerization

The primary competing reaction that complicates the handling and use of this compound is intermolecular esterification, leading to the formation of polyesters. This occurs when the nucleophilic hydroxyl group of one molecule attacks the electrophilic acyl chloride of another.

Mechanism of Polymerization

This propensity to polymerize means that this compound is often difficult to isolate and store as a pure substance. For many synthetic applications, it is generated in situ and used immediately in the subsequent reaction.

Conclusion

This compound is a highly reactive and synthetically useful intermediate. Its core chemical reactions, including esterification, amidation, and Friedel-Crafts acylation, provide access to a diverse range of 3-hydroxyphenyl derivatives that are of significant interest in medicinal chemistry and materials science. However, its inherent instability due to self-polymerization presents a considerable challenge. A thorough understanding of this dual reactivity is crucial for its successful application. The use of protection-deprotection strategies or carefully controlled in-situ generation are key to harnessing the synthetic potential of this versatile molecule. Further research into stable formulations or novel synthetic routes that mitigate its instability will continue to enhance its utility in drug discovery and development.

References

A Technical Guide to 3-Hydroxybenzoyl Chloride: Commercial Availability, Synthesis, and Applications for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-hydroxybenzoyl chloride, a versatile chemical intermediate. This document details its commercial availability, outlines a general synthesis protocol, and explores its applications in the synthesis of biologically active molecules.

Commercial Availability and Supplier Information

This compound (CAS Number: 40812-76-8), a derivative of 3-hydroxybenzoic acid, is commercially available from a variety of chemical suppliers.[1][2] For research and development purposes, it is typically offered in various purities and quantities. The table below summarizes information from several suppliers.

| Supplier | Purity | Available Quantities | Additional Information |

| FINETECH INDUSTRY LIMITED | Varies (inquire for details) | Various pack sizes, bulk quantities available | Custom synthesis is also offered. |

| Amerigo Scientific | ≥ 95% | Inquire for details | - |

| HANGZHOU LEAP CHEM CO., LTD. | Varies (inquire for details) | Inquire for details | - |

| ChemicalBook | Varies by supplier | Varies by supplier | Lists multiple suppliers for comparison. |

| PubChem | Varies by vendor | Varies by vendor | Provides a list of chemical vendors. |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the reaction of 3-hydroxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The general principle involves the conversion of the carboxylic acid group to a more reactive acyl chloride.

General Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is a generalized procedure based on common methods for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

3-Hydroxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (B28343) (or other inert solvent)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 3-hydroxybenzoic acid in anhydrous toluene under an inert atmosphere.

-

Add a catalytic amount of anhydrous DMF to the suspension.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the stirred suspension at room temperature. The addition is usually done dropwise.

-

After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the solvent used, for toluene it is around 110°C).

-

Maintain the reflux for a period of 2 to 4 hours, or until the reaction is complete (monitoring can be done by observing the cessation of gas evolution, primarily HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and the solvent by distillation, followed by rotary evaporation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Applications in the Synthesis of Biologically Active Molecules

This compound serves as a key building block for the synthesis of a wide range of compounds with potential therapeutic applications. Its utility is demonstrated in the preparation of derivatives that exhibit antimicrobial, antioxidant, and anticancer activities.

One notable application is in the synthesis of substituted 1,3,4-oxadiazole (B1194373) derivatives, which are known to possess a broad spectrum of biological activities. The 3-hydroxybenzoyl moiety can be incorporated into these heterocyclic structures to modulate their pharmacological properties.

While direct involvement of this compound in specific signaling pathways is not extensively documented, its derivatives are designed to interact with biological targets. For instance, derivatives of hydroxybenzoic acids are known to act as antioxidants by scavenging free radicals. This general mechanism can play a role in mitigating cellular stress implicated in various disease pathways.

Below is a generalized workflow for the synthesis of a hypothetical biologically active derivative from this compound.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a derivative of 3-hydroxybenzoic acid with antioxidant properties. The derivative could potentially interfere with a signaling cascade that is activated by reactive oxygen species (ROS).

This technical guide serves as a foundational resource for professionals in the field of drug discovery and development. The commercial availability of this compound, coupled with its straightforward synthesis and versatile reactivity, makes it a valuable tool for the creation of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of its derivatives will continue to unlock its full potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Hydroxybenzoic Acid Esters using 3-Hydroxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of 3-hydroxybenzoic acid esters, valuable intermediates in the development of pharmaceuticals and other fine chemicals. The protocols focus on the efficient acylation of alcohols and phenols using 3-hydroxybenzoyl chloride.

Introduction

3-Hydroxybenzoic acid and its ester derivatives are important structural motifs found in numerous biologically active compounds and natural products. They serve as key building blocks in the synthesis of drugs, agrochemicals, and specialty polymers. The synthesis of these esters is a fundamental transformation in organic chemistry.

While Fischer-Speier esterification of 3-hydroxybenzoic acid is a common method, the use of this compound offers a more reactive pathway that is often faster and not limited by equilibrium, leading to potentially higher yields. This method, typically performed under Schotten-Baumann conditions, involves the reaction of the acyl chloride with an alcohol or phenol (B47542) in the presence of a base. The base neutralizes the hydrogen chloride byproduct, driving the reaction to completion.

A critical consideration in this synthesis is the presence of the free hydroxyl group on the benzoyl chloride, which can lead to self-esterification or other side reactions. Therefore, careful control of reaction conditions is essential for a successful synthesis.

General Synthetic Strategy